molecular formula C17H17F3N2O2 B2361200 1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone CAS No. 1553969-12-2

1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone

Cat. No.: B2361200
CAS No.: 1553969-12-2
M. Wt: 338.33
InChI Key: PWTJTYHLNGHFPH-UHFFFAOYSA-N
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Description

The compound “1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone” is a complex organic molecule. It contains a 1,6-naphthyridine core, which is a nitrogen-containing heterocyclic compound . This core is substituted with an ethoxy group at the 10-position and a methyl group at the 8-position. The 1-position of the naphthyridine ring is further substituted with a 2,2,2-trifluoroethanone group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,6-naphthyridine ring system, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . The presence of the ethoxy, methyl, and trifluoroethanone substituents would further influence the overall structure and properties of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the naphthyridine ring and the various substituents. The ethoxy and methyl groups might be susceptible to reactions involving nucleophilic substitution or elimination, while the trifluoroethanone group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthyridine ring and the various substituents would likely result in a compound with significant aromatic character. The trifluoroethanone group might increase the compound’s polarity, potentially affecting its solubility in various solvents .

Future Directions

The study of naphthyridine derivatives is an active area of research due to their wide range of biological activities . Further studies could explore the synthesis, characterization, and biological activity of this specific compound, potentially leading to new insights and applications.

Properties

IUPAC Name

1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-3-24-15-11-8-10(2)4-5-13(11)21-14-6-7-22(9-12(14)15)16(23)17(18,19)20/h4-5,8H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTJTYHLNGHFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CN(CCC2=NC3=C1C=C(C=C3)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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